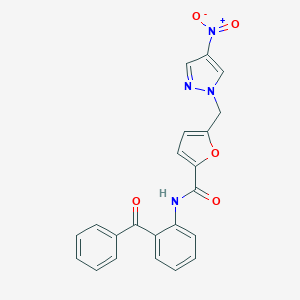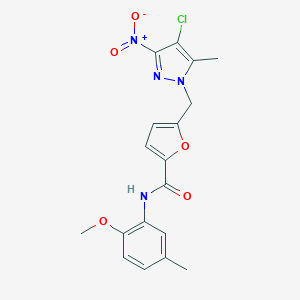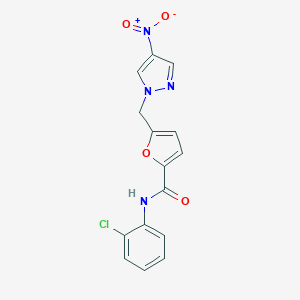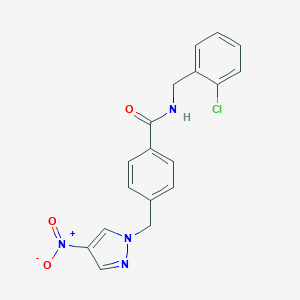
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This molecule has shown promising results in several studies, and researchers are continuously exploring its properties to uncover its full potential.
Mecanismo De Acción
The mechanism of action of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition results in a reduction of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide are primarily related to its anti-inflammatory and analgesic properties. This molecule has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. Additionally, it has been shown to reduce pain perception by modulating the activity of nociceptive neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an excellent candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
The potential applications of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in scientific research are vast. Some of the future directions that researchers could explore include:
1. Investigating the potential of this molecule as an anti-cancer agent due to its anti-inflammatory properties.
2. Studying the effects of this molecule on the immune system and its potential applications in immunotherapy.
3. Exploring the use of this molecule in the development of novel pain medications with fewer side effects.
4. Investigating the potential of this molecule in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a promising molecule with potential applications in various fields of scientific research. Its potent anti-inflammatory and analgesic properties make it an excellent candidate for the treatment of several diseases. Researchers are continuously exploring its properties to uncover its full potential, and future studies could lead to the development of novel therapies and medications.
Métodos De Síntesis
The synthesis of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-iodopyrazole with 2-pyridinemethanamine in the presence of a suitable solvent and a base. The resulting intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to obtain the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in scientific research are vast. This molecule has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and cancer.
Propiedades
Nombre del producto |
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C10H9IN4O |
Peso molecular |
328.11 g/mol |
Nombre IUPAC |
4-iodo-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H9IN4O/c11-8-6-14-15-9(8)10(16)13-5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H,13,16)(H,14,15) |
Clave InChI |
NQSARUMUDOHMJT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=NN2)I |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)





